6-Methylhexahydropyrrolo[1,2-A]pyrazin-1(2H)-one 6-Methylhexahydropyrrolo[1,2-A]pyrazin-1(2H)-one
Brand Name: Vulcanchem
CAS No.: 21550-80-1
VCID: VC15807156
InChI: InChI=1S/C8H14N2O/c1-6-2-3-7-8(11)9-4-5-10(6)7/h6-7H,2-5H2,1H3,(H,9,11)
SMILES:
Molecular Formula: C8H14N2O
Molecular Weight: 154.21 g/mol

6-Methylhexahydropyrrolo[1,2-A]pyrazin-1(2H)-one

CAS No.: 21550-80-1

Cat. No.: VC15807156

Molecular Formula: C8H14N2O

Molecular Weight: 154.21 g/mol

* For research use only. Not for human or veterinary use.

6-Methylhexahydropyrrolo[1,2-A]pyrazin-1(2H)-one - 21550-80-1

Specification

CAS No. 21550-80-1
Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
IUPAC Name 6-methyl-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-one
Standard InChI InChI=1S/C8H14N2O/c1-6-2-3-7-8(11)9-4-5-10(6)7/h6-7H,2-5H2,1H3,(H,9,11)
Standard InChI Key CGZPESVFSPSYAE-UHFFFAOYSA-N
Canonical SMILES CC1CCC2N1CCNC2=O

Introduction

Structural Characteristics and Nomenclature

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC Name6-methyl-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-one
Canonical SMILESCC1CCC2N1CCNC2=O
Topological Polar Surface Area32.3 Ų
Hydrogen Bond Donors1

Synthesis and Chemical Reactivity

Synthetic Routes

While explicit reaction schemes are absent in available literature, source outlines general strategies:

  • Ring-closing metathesis: Potential method for forming the bicyclic framework using Grubbs catalysts.

  • Lactamization: Intramolecular cyclization of linear precursors containing amine and carbonyl groups.

  • Post-modification: Introduction of the methyl group via alkylation of a secondary amine intermediate.

Functionalization Reactions

The compound undergoes typical heterocyclic transformations:

  • Oxidation: Selective oxidation of the pyrazine ring’s C=N bonds using agents like mCPBA could yield N-oxide derivatives.

  • Reduction: Catalytic hydrogenation might further saturate the pyrazine ring, though this risks over-reduction.

  • N-Alkylation: The secondary amine in the pyrrolidine ring readily reacts with alkyl halides under basic conditions.

Table 2: Common Reaction Conditions

Reaction TypeReagents/ConditionsTarget Modification
OxidationKMnO₄, acidic aqueous solutionIntroduction of hydroxyl groups
N-AlkylationCH₃I, K₂CO₃, DMFMethylation at amine site

Physicochemical Properties

Computed Molecular Characteristics

PubChem’s computational data ( ) reveals critical parameters influencing bioavailability:

  • LogP (XLogP3-AA): 0.3 indicates moderate lipophilicity, suitable for blood-brain barrier penetration.

  • Rotatable Bonds: 0 suggests conformational rigidity, advantageous for receptor binding.

  • pKa Prediction: The lactam carbonyl (estimated pKa ~17) and secondary amine (pKa ~9.5) govern pH-dependent solubility.

Spectroscopic Profiles

Though experimental IR/NMR data isn’t provided, predicted features include:

  • ¹H NMR: Signals at δ 1.2-1.4 ppm (methyl group), δ 3.1-3.8 ppm (methylene protons adjacent to nitrogens).

  • MS (EI): Molecular ion peak at m/z 154.2 with fragmentation patterns indicative of lactam ring cleavage.

Future Research Directions

  • Stereoselective synthesis: Develop asymmetric routes to access enantiopure forms for pharmacological testing.

  • ADMET profiling: Systematic studies on absorption, distribution, and toxicity in model organisms.

  • Crystallographic studies: X-ray analysis to resolve absolute configuration and solid-state packing.

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